Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC15942985
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | benzyl N-(pyrrolidin-2-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
| Standard InChI Key | UHPHWVPAQZJMDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is an organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique molecular structure, including a pyrrolidine ring, a carbamic acid group, and a benzyl ester moiety. Its potential biological activities and versatility as a synthetic intermediate make it a valuable compound for research purposes.
Chemical Reactions
This compound undergoes several significant chemical reactions, including:
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Basic Hydrolysis: Uses sodium hydroxide as a reagent.
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Acidic Hydrolysis: Uses hydrochloric acid as a reagent.
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Reduction Reactions: Uses lithium aluminum hydride as a reagent.
These reactions are crucial for further synthetic applications and understanding its metabolic pathways.
Synthesis Methods
The synthesis of pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate or similar reagents. The process may require controlled conditions such as specific solvents (e.g., dichloromethane or dioxane) and catalysts (e.g., triethylamine) to enhance reaction efficiency and yield. Microwave-assisted synthesis has also been explored to improve reaction rates and yields.
Applications and Research Findings
Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is primarily studied in academic and industrial research settings as an intermediate in the synthesis of more complex molecules. Its unique structural features position it as a promising candidate for further pharmacological exploration, particularly in the context of neurotransmission receptors.
Biological Activities
While specific biological activities of pyrrolidin-2-ylmethyl-carbamic acid benzyl ester are not extensively documented, compounds with similar structures exhibit diverse biological activities. This suggests that pyrrolidin-2-ylmethyl-carbamic acid benzyl ester may also possess significant pharmacological potential.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | Structural Features | Applications |
|---|---|---|---|
| Pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | Approximately 262.35 | Pyrrolidine ring, carbamic acid group, benzyl ester moiety | Medicinal chemistry, organic synthesis |
| Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate | Approximately 347.5 | Benzyl group, pyrrolidine ring, carbamate functional group | Enzyme inhibition, protein binding |
| [1-((S)-2-AMino-propionyl)-pyrrolidin-2-ylMethyl]-carbamic acid benzyl ester | 305.37 | Pyrrolidine ring, carbamic acid moiety | Potential pharmacological properties |
Future Directions
Given its potential biological activities and versatility in synthesis, pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is likely to remain a focus of research in medicinal chemistry. Further studies on its interaction with biological targets and its pharmacological effects could lead to the development of new therapeutic agents.
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